

A Preliminary Pharmacokinetic Profile of AChE-IN-26: An In-Depth Technical Guide

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Compound of Interest

Compound Name: AChE-IN-26

Cat. No.: B10855042

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This document provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of **AChE-IN-26**, a novel, selective acetylcholinesterase (AChE) inhibitor under investigation for potential therapeutic applications. The data presented herein is derived from initial preclinical in vivo and in vitro studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting cholinergic pathways.

Pharmacokinetic Data Summary

The pharmacokinetic properties of **AChE-IN-26** were evaluated in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. The key pharmacokinetic parameters are summarized in the tables below.

Intravenous Administration

- Table 1: Summary of Mean Pharmacokinetic Parameters of **AChE-IN-26** Following a Single Intravenous (IV) Bolus Dose of 2 mg/kg in Sprague-Dawley Rats (n=6)

Parameter	Unit	Mean Value	Std. Dev.
C ₀	ng/mL	850.7	95.2
AUC _{0-t}	ng·h/mL	1275.4	142.8
AUC _{0-inf}	ng·h/mL	1310.2	150.5
t _{1/2}	h	3.8	0.5
CL	L/h/kg	1.53	0.18
Vd	L/kg	8.3	1.1

C₀: Initial plasma concentration; AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity; t_{1/2}: Elimination half-life; CL: Total body clearance; Vd: Volume of distribution.

Oral Administration

- Table 2: Summary of Mean Pharmacokinetic Parameters of **ACHE-IN-26** Following a Single Oral (PO) Gavage Dose of 10 mg/kg in Sprague-Dawley Rats (n=6)

Parameter	Unit	Mean Value	Std. Dev.
C _{max}	ng/mL	315.6	45.3
T _{max}	h	1.5	0.5
AUC _{0-t}	ng·h/mL	2225.8	289.1
AUC _{0-inf}	ng·h/mL	2280.5	301.7
t _{1/2}	h	4.1	0.6
F (%)	%	34.8	5.2

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration; F (%): Oral bioavailability.

Experimental Protocols

The following sections detail the methodologies employed for the key in vivo and in vitro experiments conducted to determine the pharmacokinetic profile of **AChE-IN-26**.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

- Objective: To determine the key pharmacokinetic parameters of **AChE-IN-26** following intravenous and oral administration.
- Animals: Male Sprague-Dawley rats (250-300g) were used for the study. Animals were fasted overnight prior to dosing.
- Dosing:
 - Intravenous (IV) Group: **AChE-IN-26** was formulated in a solution of 10% DMSO, 40% PEG400, and 50% saline and administered as a single bolus dose of 2 mg/kg via the tail vein.
 - Oral (PO) Group: **AChE-IN-26** was suspended in 0.5% methylcellulose and administered as a single dose of 10 mg/kg via oral gavage.
- Blood Sampling: Serial blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood samples were collected into tubes containing K2EDTA as an anticoagulant and centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.
- Bioanalysis: Plasma concentrations of **AChE-IN-26** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was 1 ng/mL.
- Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was used to calculate the pharmacokinetic parameters from the plasma concentration-time data using Phoenix WinNonlin software.

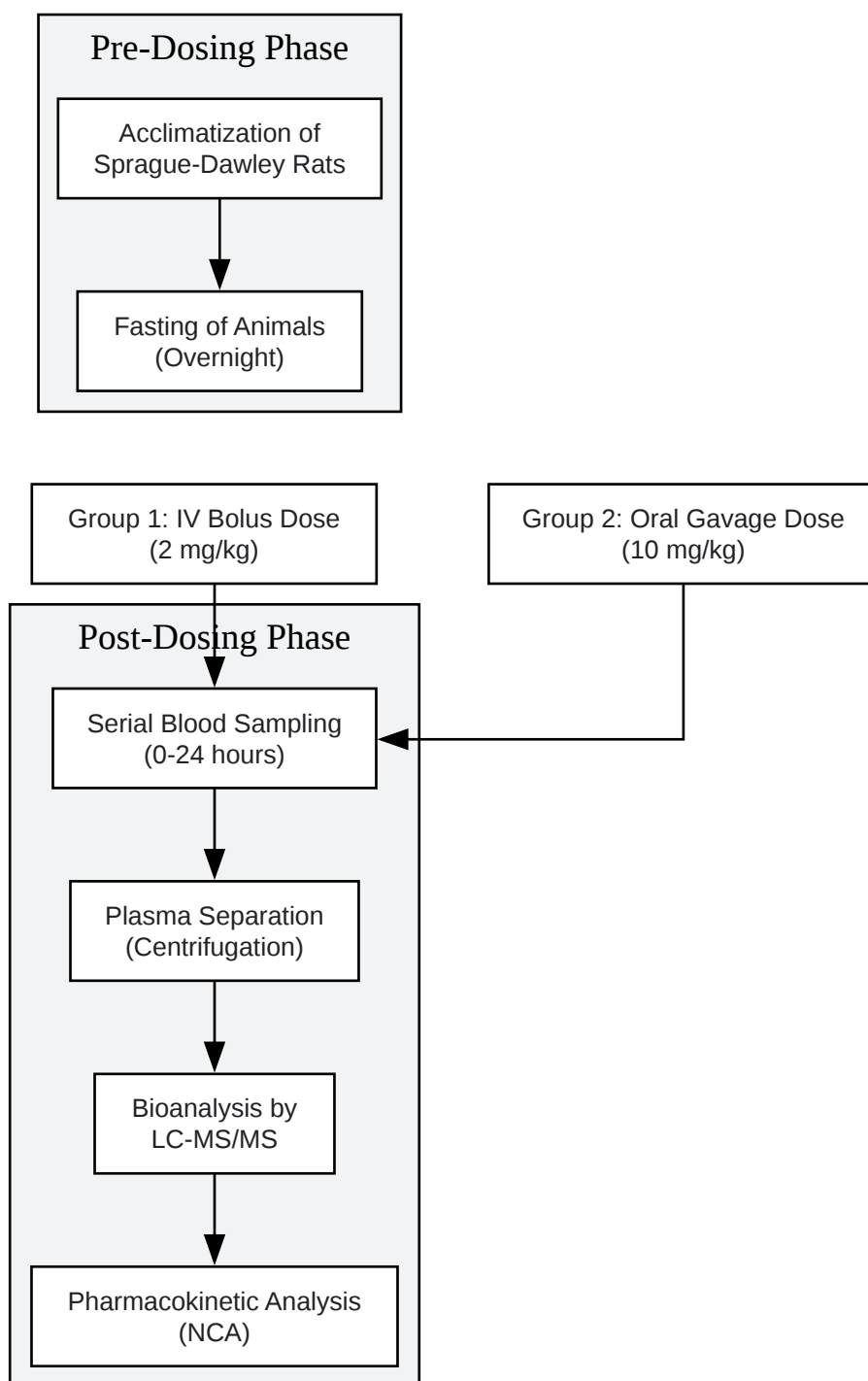
In Vitro Metabolic Stability Assay

- Objective: To assess the metabolic stability of **AChE-IN-26** in rat liver microsomes.

- Materials: Pooled male Sprague-Dawley rat liver microsomes (RLM), NADPH regenerating system, and **AChE-IN-26**.
- Method:
 - **AChE-IN-26** (1 μ M final concentration) was incubated with RLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
 - The reaction was initiated by the addition of the NADPH regenerating system.
 - Aliquots were taken at 0, 5, 15, 30, and 60 minutes.
 - The reaction was terminated by adding ice-cold acetonitrile containing an internal standard.
 - Samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of **AChE-IN-26**.
 - The in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) were calculated from the disappearance rate of the compound.

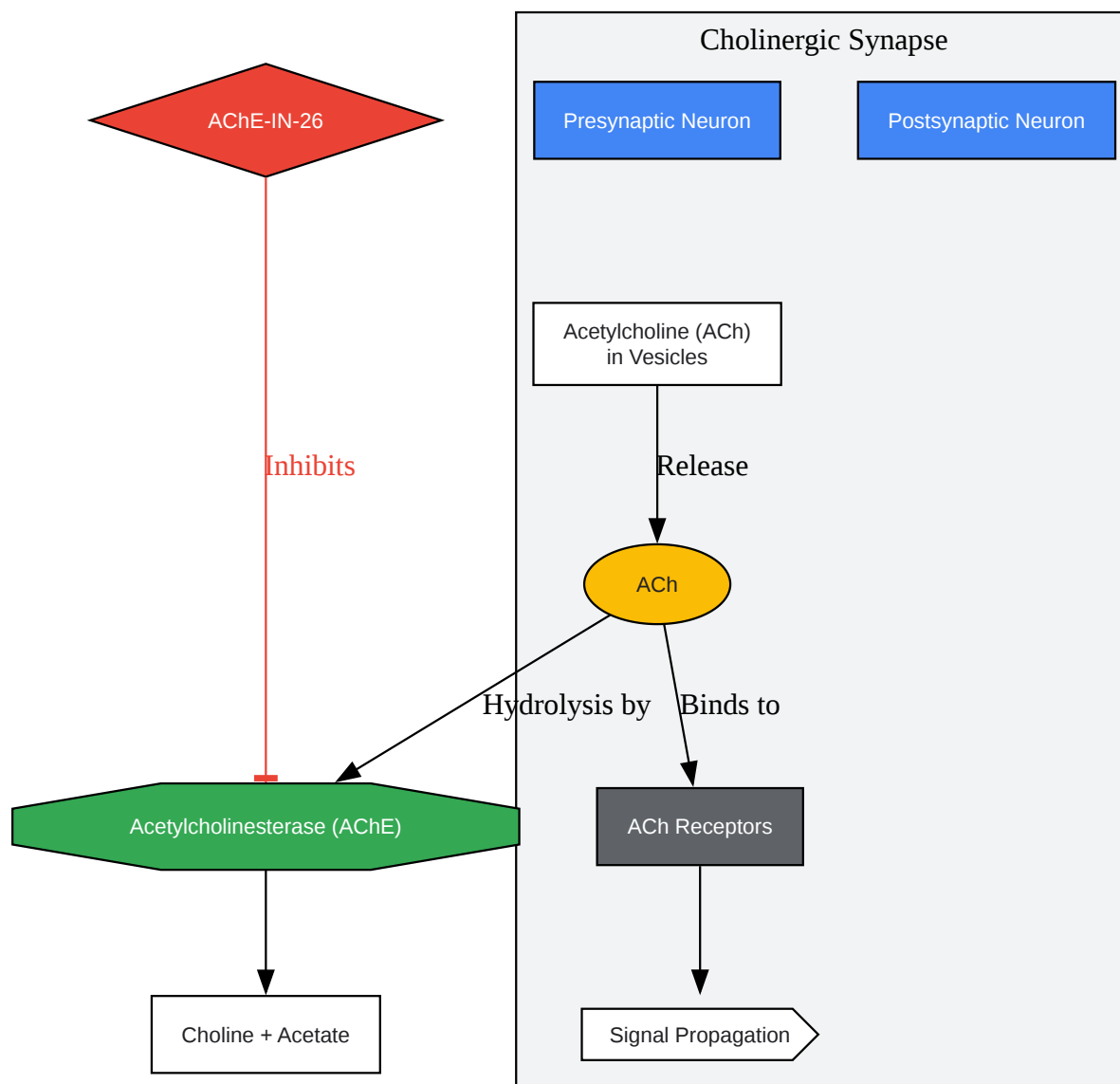
Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and the mechanism of action of **AChE-IN-26** within the cholinergic signaling pathway.



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Caption: Experimental workflow for the in vivo pharmacokinetic study of **AChE-IN-26** in rats.



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Caption: Mechanism of action of **AChE-IN-26** in the cholinergic signaling pathway.

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